1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea
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Overview
Description
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea is an organic compound that features a cyclopropylmethyl group and an iodophenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea typically involves the reaction of cyclopropylmethylamine with 4-iodophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea can be compared with other similar compounds, such as:
1-(Cyclopropylmethyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of iodine.
1-(Cyclopropylmethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of iodine.
1-(Cyclopropylmethyl)-3-(4-fluorophenyl)urea: Features a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodophenyl group, which can impart different reactivity and properties compared to its bromine, chlorine, or fluorine analogs.
Properties
Molecular Formula |
C11H13IN2O |
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Molecular Weight |
316.14 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-(4-iodophenyl)urea |
InChI |
InChI=1S/C11H13IN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15) |
InChI Key |
MUASGWOAZBMLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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